N'-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c19-13-5-3-12(4-6-13)10-20-16(23)17(24)21-11-15-22(7-8-26-15)18(25)14-2-1-9-27-14/h1-6,9,15H,7-8,10-11H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLMMFLXYNNTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the oxazolidinone ring, followed by the introduction of the thiophene-2-carbonyl group. The final step involves the coupling of the 4-chlorophenylmethyl group with the ethanediamide backbone under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N’-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
- Target Compound : Ethanediamide backbone with 4-chlorophenylmethyl and thiophene-oxazolidine substituents.
- Compounds (18–21) : Methanamine derivatives with 4-chlorobenzyl and heterocyclic groups (e.g., benzo[b]thiophene, pyridine). Key differences include the absence of the oxazolidine ring and ethanediamide linkage .
- Compound : Ethanediamide with a 1,3-oxazolidin-2-ylmethyl group but substituted with a 4-methoxybenzenesulfonyl group instead of thiophene-2-carbonyl. This sulfonyl group may alter solubility and electronic properties .
- (GSK4112) : Features a glycinate ester with 4-chlorophenylmethyl and 5-nitro-2-thienyl groups. Unlike the target compound, it lacks the oxazolidine ring but shares the thiophene motif, which is critical for REV-ERBα modulation .
Heterocyclic Components
- Thiophene vs. Pyridine/Thiazole : The target compound’s thiophene-2-carbonyl group () contrasts with pyridine () or thiazole () in analogues. Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions compared to pyridine’s basic nitrogen .
- Oxazolidine vs. Oxazinan: describes an oxazinan ring, which introduces an additional methylene group compared to oxazolidine. This minor structural change could influence ring conformation and steric hindrance .
Physical Properties
Antibacterial Potential
- : (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide demonstrated antibacterial activity against E. coli and S. aureus (MIC 25–50 µg/mL), outperforming non-halogenated analogues. This suggests the 4-chlorophenyl-thiophene combination enhances bioactivity .
- Target Compound : The analogous thiophene and 4-chlorophenyl groups may confer similar antibacterial properties, though oxazolidine’s rigidity could improve target selectivity.
Pharmacological Targets
- (GSK4112) : A REV-ERBα agonist with a 4-chlorophenylmethyl group and nitro-thienyl substituent. The target compound’s thiophene-oxazolidine moiety may similarly modulate nuclear receptors, though its ethanediamide scaffold could alter binding kinetics .
- The target compound’s amide groups may enable analogous enzymatic recognition .
Biological Activity
N'-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological effects, drawing from various research studies and data sources.
Chemical Structure and Synthesis
The compound features a 4-chlorophenyl group, an oxazolidin ring , and a thiophene-2-carbonyl moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the oxazolidin ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the thiophene-2-carbonyl group : This can be done through acylation reactions.
- Coupling reactions : The final structure is formed by coupling the oxazolidin and thiophene components with the 4-chlorobenzyl amine.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, oxazolidinones are known for their effectiveness against Gram-positive bacteria due to their ability to inhibit protein synthesis by binding to the bacterial ribosome. The presence of the thiophene moiety may enhance this activity through additional interactions with bacterial membranes or enzymes.
Antiviral Activity
Studies have shown that derivatives of oxazolidinones possess antiviral properties. For example, thiazolidine derivatives have demonstrated moderate inhibitory activity against influenza A neuraminidase, indicating that similar compounds may also exhibit antiviral effects against other viruses .
The proposed mechanism of action for this compound involves:
- Binding to target proteins : The chlorophenyl group may interact with hydrophobic pockets in proteins, while the oxazolidin ring can form hydrogen bonds with amino acid residues.
- Modulation of enzymatic activity : The compound's structure allows it to inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.
Research Findings
Several studies have been conducted to evaluate the biological activities of related compounds:
| Compound | Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| Thiazolidine derivative | Neuraminidase inhibition | 0.14 | |
| Oxazolidinone analog | Antibacterial | Varies | |
| Thiophene derivatives | Antiviral | Moderate |
Case Studies
- Antibacterial Efficacy : A study on oxazolidinone derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus. The results indicated that modifications in the side chains could enhance potency and reduce toxicity.
- Antiviral Screening : In a screening of various thiophene-containing compounds against influenza viruses, several showed promising results in inhibiting viral replication, suggesting that this compound could be further explored as a potential antiviral agent.
Q & A
Q. What are the recommended synthetic methodologies for preparing N'-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide?
The synthesis involves multi-step reactions, typically starting with the formation of the oxazolidine core. A common approach includes:
- Step 1 : Condensation of thiophene-2-carboxylic acid derivatives with oxazolidine precursors under Hantzsch-like conditions (ethanol solvent, reflux) .
- Step 2 : Introduction of the 4-chlorobenzyl group via nucleophilic substitution or amide coupling, using coupling agents like DCC (dicyclohexylcarbodiimide) .
- Step 3 : Final purification via column chromatography (e.g., dichloromethane/ethyl acetate gradients) and recrystallization for high purity (>95%) .
Table 1 : Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | Thiophene-2-carbonyl chloride, oxazolidine, ethanol, 80°C | Use anhydrous solvents to avoid hydrolysis |
| 2 | 4-Chlorobenzylamine, DCC, DMF, RT | Catalytic DMAP improves coupling efficiency |
Q. How is the molecular structure of this compound validated in academic research?
Structural confirmation relies on:
- X-ray crystallography : Refinement using SHELXL (SHELX suite) for precise bond lengths/angles, especially for the oxazolidine-thiophene junction .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Key signals include the thiophene carbonyl (δ ~165 ppm in ¹³C) and oxazolidine methylene protons (δ 3.5–4.5 ppm in ¹H) .
- HRMS : To confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
Q. What functional groups dictate the compound’s reactivity in downstream applications?
Critical groups include:
- Thiophene-2-carbonyl : Electrophilic at the carbonyl carbon, enabling nucleophilic additions (e.g., with amines or hydrazines) .
- Oxazolidine ring : Susceptible to ring-opening under acidic conditions, forming reactive intermediates .
- Chlorophenyl group : Participates in π-π stacking with aromatic biological targets (e.g., enzyme active sites) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., cytochrome P450 or kinases) using crystal structures from the PDB .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or charge distribution at the thiophene-oxazolidine interface .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
Table 2 : Example Docking Scores vs. Similar Compounds
| Compound | Target (PDB ID) | Binding Affinity (kcal/mol) |
|---|---|---|
| Target compound | 4AKE | -9.2 |
| N-(4-chlorophenyl) analog | 4AKE | -8.5 |
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?
- Assay standardization : Control variables like bacterial strain (e.g., E. coli ATCC 25922), solvent (DMSO concentration ≤1%), and incubation time .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities (e.g., unreacted thiophene precursors) may skew results .
- Dose-response curves : Calculate IC50/EC50 values across 3+ independent replicates to identify outliers .
Q. How does the compound’s stereochemistry influence its pharmacological profile?
- Chiral centers : The oxazolidine ring may adopt specific conformations affecting target binding. Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers .
- Biological testing : Compare activity of (R)- and (S)-enantiomers against targets like β-lactamases or fungal CYP51 .
Q. What analytical techniques are optimal for studying degradation products under physiological conditions?
- LC-MS/MS : Monitor hydrolytic degradation (e.g., oxazolidine ring opening) in simulated gastric fluid (pH 2.0, 37°C) .
- Stability studies : Track half-life in PBS (pH 7.4) with UPLC-UV (λ = 254 nm) .
Table 3 : Comparative Stability of Analogous Compounds
| Compound | Half-life (PBS, pH 7.4) | Major Degradation Pathway |
|---|---|---|
| Target compound | 12.3 h | Oxazolidine hydrolysis |
| N-(3-chloro-2-methylphenyl) analog | 8.7 h | Thiophene dealkylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
